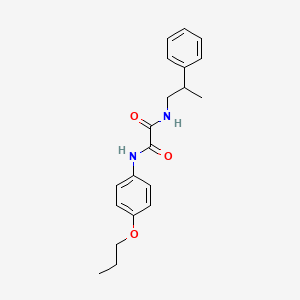
N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide
Overview
Description
N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide, also known as FTY720, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to its exploration in various other fields of research.
Mechanism of Action
N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide exerts its effects through the activation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid signaling molecule that regulates various physiological processes, including immune cell trafficking, angiogenesis, and neuronal development. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide is phosphorylated by sphingosine kinase 2 to form N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide-phosphate, which acts as an agonist of S1P receptors. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide-phosphate induces internalization and degradation of S1P receptors, thereby preventing their activation by endogenous S1P. This results in the sequestration of lymphocytes in lymph nodes and the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects on cells and tissues. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has also been shown to inhibit angiogenesis by reducing the expression of pro-angiogenic factors and inducing the expression of anti-angiogenic factors. In addition, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to modulate the immune response by reducing the number of circulating lymphocytes and preventing their migration to sites of inflammation.
Advantages and Limitations for Lab Experiments
N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments, including its well-established synthesis method and its ability to induce specific biological effects. However, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the exploration of N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide in scientific research. One potential direction is the development of N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another potential direction is the exploration of N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide in combination with other therapeutic agents for the treatment of various diseases. Finally, the potential use of N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide as a diagnostic tool for the detection of specific diseases, such as cancer, is an area of future research.
Scientific Research Applications
N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and immunology. In neurology, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has shown promising results in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to reduce the number and severity of relapses in patients with multiple sclerosis by modulating the immune response.
In oncology, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been explored as a potential anti-cancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, thereby reducing tumor growth.
In immunology, N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been studied for its immunomodulatory effects. N-(2-phenylpropyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to induce lymphocyte sequestration in lymph nodes, thereby reducing the number of circulating lymphocytes and preventing their migration to sites of inflammation. This mechanism of action has been explored in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(2-phenylpropyl)-N'-(4-propoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-25-18-11-9-17(10-12-18)22-20(24)19(23)21-14-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLZZXJKLOYYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-dimethoxy-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4014386.png)
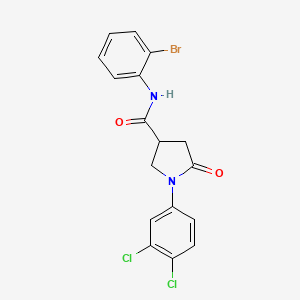
![6-(1-hydroxy-1-methylethyl)-1-methyl-2-oxabicyclo[3.3.1]nonan-3-one](/img/structure/B4014404.png)
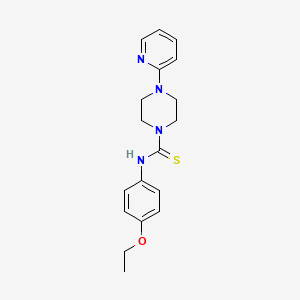
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone](/img/structure/B4014411.png)
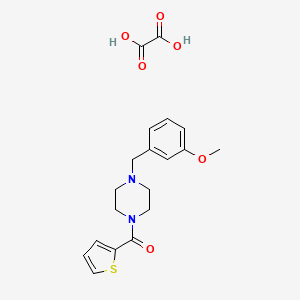
![1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4014431.png)
![benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4014435.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4014438.png)
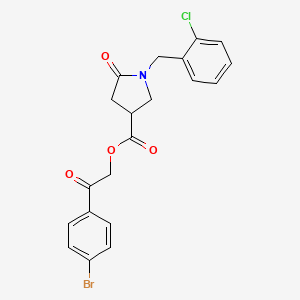
![1-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4014454.png)
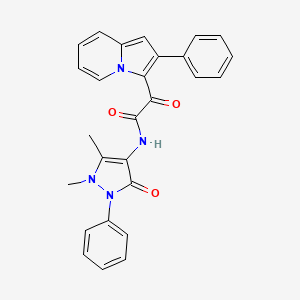
![10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014471.png)